molecular formula C19H17F3N4O2S B6476777 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2640845-11-8

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B6476777
CAS No.: 2640845-11-8
M. Wt: 422.4 g/mol
InChI Key: CFOQVVFQLNMPAJ-UHFFFAOYSA-N
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Description

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H17F3N4O2S and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.10243146 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to target various enzymes and receptors . For instance, compounds with a 1-methyl-1H-pyrazol-4-yl moiety have been reported to interact with the androgen receptor , the colony stimulating factor-1 receptor (CSF-1R) , and the kinase p70S6Kβ . These targets play crucial roles in various biological processes, including hormone signaling, immune response, and protein synthesis.

Mode of Action

Based on its structural similarity to other compounds, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions may lead to changes in the conformation or activity of the target, thereby affecting the downstream biological processes.

Biochemical Pathways

For instance, compounds targeting the androgen receptor can affect the androgen signaling pathway , while those targeting CSF-1R can influence immune response pathways . Similarly, compounds targeting kinases like p70S6Kβ can affect protein synthesis pathways .

Pharmacokinetics

Similar compounds have been reported to have good bioavailability and metabolic stability . For instance, some pyrazole derivatives have been found to be rapidly metabolized by human liver microsomes . The ADME properties of a compound can significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Similar compounds have been reported to have various biological activities, such as anti-inflammatory, antitumor, and antibacterial effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2S/c1-26-11-12(10-24-26)16-6-5-15(29-16)7-8-23-17(27)18(28)25-14-4-2-3-13(9-14)19(20,21)22/h2-6,9-11H,7-8H2,1H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOQVVFQLNMPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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